Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-[(2S,6S)-2,6-Dimethylmorpholin-4-yl]acetic Acid
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-[(2S,6S)-2,6-Dimethylmorpholin-4-yl]acetic Acid
This guide details the chemical properties, synthesis, and applications of 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid , a specialized chiral building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1]
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Executive Summary & Compound Identity
2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid is a chiral, non-proteinogenic amino acid derivative.[1] Unlike the common cis-2,6-dimethylmorpholine (meso) isomer used in bulk industrial applications, the (2S,6S)-trans isomer possesses C2 symmetry and distinct conformational properties.[1] It serves as a critical intermediate for introducing the dimethylmorpholine pharmacophore—known to enhance aqueous solubility and block metabolic hot-spots—into drug candidates.[1]
| Property | Data |
| IUPAC Name | 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |
| Common Name | (2S,6S)-Trans-2,6-dimethylmorpholinoacetic acid |
| CAS Number | Derivative of 276252-73-4 (Parent Amine) |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Stereochemistry | (2S, 6S) – Trans-isomer |
Physicochemical Profile
This molecule exists primarily as a zwitterion in neutral aqueous solution, characterized by a protonated tertiary ammonium center and a deprotonated carboxylate.[1]
Acid-Base Dissociation (pKa)
The presence of the electron-withdrawing carboxyl group α-to the nitrogen reduces the basicity of the morpholine nitrogen compared to the parent amine.[1]
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pKa₂ (Ammonium): 7.4 – 7.8 (Estimated)[1]
Lipophilicity & Solubility
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LogP (Octanol/Water): -0.5 to 0.2 (pH dependent)[1]
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At physiological pH (7.4), the zwitterionic character dominates, resulting in high aqueous solubility and low membrane permeability unless actively transported or masked as a prodrug (ester).[1]
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Solubility Profile:
Stereochemical & Conformational Analysis
The (2S,6S) configuration dictates a trans relationship between the two methyl groups at positions 2 and 6.[1] This has profound conformational consequences compared to the stable cis-isomer.[1]
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Chair Conformation Dynamics:
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Synthetic Implication: The axial methyl group introduces 1,3-diaxial strain, making the nitrogen lone pair less sterically hindered in specific vectors but the overall ring more dynamic.[1] This contrasts with the cis-isomer (diequatorial), which is conformationally locked.[1]
Synthetic Methodology
The synthesis requires the enantiopure (2S,6S)-2,6-dimethylmorpholine starting material.[1] Standard commercial "2,6-dimethylmorpholine" is often a mixture enriched in the cis-isomer; chiral resolution or asymmetric synthesis of the amine is a prerequisite.[1]
Protocol A: N-Alkylation via Ethyl Bromoacetate (Two-Step)
This route is preferred for scale-up as it avoids the formation of quaternary ammonium byproducts common with direct acid alkylation.[1]
Step 1: Esterification
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Reagents: (2S,6S)-2,6-dimethylmorpholine (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.5 eq).[1]
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Solvent: Acetonitrile (ACN) or DMF.[1]
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Procedure:
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Suspend K₂CO₃ in ACN.[1] Add the amine and cool to 0°C.
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Dropwise add ethyl bromoacetate to prevent bis-alkylation (quaternization).[1]
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Warm to room temperature and stir for 12 hours.
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Workup: Filter inorganic salts. Concentrate filtrate.[1] Partition between EtOAc/Water.[1] Dry organic layer (Na₂SO₄) and concentrate to yield the ethyl ester intermediate.[1]
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Step 2: Hydrolysis
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Reagents: Ethyl ester intermediate, LiOH (2.0 eq).
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Solvent: THF/Water (3:1).[1]
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Procedure:
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Dissolve ester in THF/Water.[1] Add LiOH.
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Stir at ambient temperature for 4 hours (Monitor by TLC/LC-MS).
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Isolation: Acidify carefully to pH ~3-4 with 1M HCl.
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Purification: If product precipitates, filter.[1][4] If soluble, evaporate THF and pass aqueous phase through a Dowex 50WX8 (H+ form) ion-exchange column.[1] Elute with dilute NH₄OH, then lyophilize to obtain the zwitterionic solid.
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Visualization: Synthetic Workflow
Caption: Two-step synthetic pathway from chiral amine to carboxylic acid via ester intermediate.
Applications in Drug Discovery
The (2S,6S)-dimethylmorpholine moiety is a "privileged structure" used to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]
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Metabolic Stability:
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Solubility Linker:
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PROTAC Linkers:
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Used as a rigidified, chiral connector in Proteolysis Targeting Chimeras (PROTACs), where the specific vector of the (2S,6S) isomer can improve E3 ligase-target protein ternary complex formation compared to the flexible linear linkers.[1]
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References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 641501, trans-2,6-Dimethylmorpholine. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Values for N-Substituted Amino Acids and Morpholines. Retrieved from [Link]
